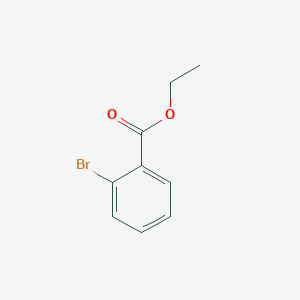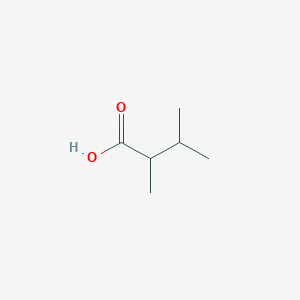
4-Hydroxyphthalic acid
Vue d'ensemble
Description
4-Hydroxyphthalic acid is a hydroxybenzoic acid that is phthalic acid in which the hydrogen at position 4 is substituted by a hydroxy group . It is a member of phenols and a hydroxybenzoic acid . It is functionally related to a phthalic acid .
Synthesis Analysis
4-Hydroxyphthalic acid can be synthesized from 4-bromophthalic anhydride with copper (I) chloride and potassium hydroxide in water and dimethyl sulfoxide . The reaction is carried out at 25°C for approximately 0.167 hours under an inert atmosphere . The subsequent stages involve reactions in water and dimethyl sulfoxide at 130°C for 24 hours under an inert atmosphere, and with hydrogen chloride in water and dimethyl sulfoxide at a pH of 1-2 .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphthalic acid is C8H6O5 . The InChI representation of its structure is InChI=1S/C8H6O5/c9-4-1-2-5 (7 (10)11)6 (3-4)8 (12)13/h1-3,9H, (H,10,11) (H,12,13) .Chemical Reactions Analysis
4-Hydroxyphthalic acid can be used as a precursor to prepare 3,5-dichloro-4-hydroxyphthalic acid using the reagent aqueous acetic acid and chlorine . Further, it is also used as a starting material in the manufacture of N- (4-carboxyphenyl)-4-acetoxyphthalimide .Physical And Chemical Properties Analysis
4-Hydroxyphthalic acid has a molecular weight of 182.13 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . Its exact mass is 182.02152329 g/mol .Applications De Recherche Scientifique
Precursor in Chemical Synthesis
4-Hydroxyphthalic acid is used as a precursor to prepare 3,5-dichloro-4-hydroxyphthalic acid . This process involves the use of aqueous acetic acid and chlorine .
Manufacturing of N-(4-carboxyphenyl)-4-acetoxyphthalimide
Another application of 4-Hydroxyphthalic acid is in the manufacture of N-(4-carboxyphenyl)-4-acetoxyphthalimide . This compound has various applications in the field of organic chemistry .
Organic Linker Molecules for Metal Organic Frameworks (MOFs)
4-Hydroxyphthalic acid is also used as an organic linker molecule in the synthesis of Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Research and Development
Due to its unique chemical properties, 4-Hydroxyphthalic acid is often used in research and development laboratories. It’s used in various chemical reactions and as a standard in analytical chemistry .
Industrial Applications
In the industrial sector, 4-Hydroxyphthalic acid is used in the production of certain types of polymers. Its carboxylic acid groups allow it to act as a monomer in the formation of high molecular weight polymers .
Pharmaceutical Applications
In the pharmaceutical industry, 4-Hydroxyphthalic acid can be used in the synthesis of certain drugs. Its hydroxyl and carboxyl groups make it a versatile compound in drug design and synthesis .
Mécanisme D'action
Target of Action
4-Hydroxyphthalic acid is primarily used in biochemical research . It’s important to note that the identification of a compound’s primary targets is a complex process that often requires extensive experimental research.
Mode of Action
It is known to be used as a precursor in the synthesis of other compounds . For instance, it is used to prepare 3,5-dichloro-4-hydroxyphthalic acid using aqueous acetic acid and chlorine . It is also used as a starting material in the manufacture of N-(4-carboxyphenyl)-4-acetoxyphthalimide .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of other compounds, which may have their own effects on various biochemical pathways .
Pharmacokinetics
It is slightly miscible with water , which could potentially affect its bioavailability and distribution in the body.
Result of Action
As a precursor in the synthesis of other compounds, its primary effect may be the production of these compounds, which could have their own molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Orientations Futures
Research has shown that 4-Hydroxyphthalic acid can be used to prepare nonmigrating highly plasticized PVC . This approach increases the interaction between phthalate and PVC to suppress its migration, not simply to enlarge its molecular size (or molecular weight) . This methodology is highly versatile for producing the desired non-leaching PVC with a permanent plasticizer effect .
Propriétés
IUPAC Name |
4-hydroxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRVRCAFWBBXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060585 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphthalic acid | |
CAS RN |
610-35-5 | |
| Record name | 4-Hydroxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)


![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
